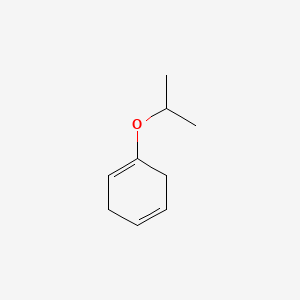

1-Isopropoxy-1,4-cyclohexadiene

描述

属性

CAS 编号 |

28495-27-4 |

|---|---|

分子式 |

C9H14O |

分子量 |

138.21 g/mol |

IUPAC 名称 |

1-propan-2-yloxycyclohexa-1,4-diene |

InChI |

InChI=1S/C9H14O/c1-8(2)10-9-6-4-3-5-7-9/h3-4,7-8H,5-6H2,1-2H3 |

InChI 键 |

CUQXWNYLALDUGJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC1=CCC=CC1 |

产品来源 |

United States |

科学研究应用

Organic Chemistry

1-Isopropoxy-1,4-cyclohexadiene serves as a versatile precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to ketones or alcohols | Ketones, Alcohols |

| Reduction | Forms fully saturated derivatives | Cyclohexane derivatives |

| Substitution | Introduces halogen or other groups | Halogenated derivatives |

Medicinal Chemistry

Research into the biological activity of this compound has indicated potential therapeutic properties. It has been investigated for its interactions with various biological targets, including enzymes involved in metabolic pathways.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against cancer cell lines. The results indicated that derivatives of this compound exhibited significant cytotoxic effects against several cancer types, suggesting its potential as a lead compound in drug development .

Materials Science

In materials science, this compound has applications in the formulation of specialty chemicals and polymers. Its ability to participate in polymerization reactions makes it useful for creating advanced materials with tailored properties.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Key Observations:

Biological Activity :

- γ-Terpinene demonstrates broad-spectrum antimicrobial and anticancer activity, attributed to its conjugated diene system and lipophilic isopropyl/methyl groups enhancing membrane penetration .

- In contrast, 1-methyl-1,4-cyclohexadiene lacks documented biological activity and is primarily utilized in synthetic chemistry .

Material Science Applications: Plasma-polymerized γ-terpinene forms optically transparent, mechanically robust thin films (refractive index: 1.57–1.58; hardness: 0.40–0.58 GPa) for OPV encapsulation .

Analytical Utility: 4-Isopropyl-1-methyl-1,4-cyclohexadiene serves as a discriminatory biomarker in GC-MS to differentiate Notopterygium incisum and N. franchetii based on volatile oil profiles .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes

- Discrepancies in substituent nomenclature (e.g., isopropyl vs. isopropoxy) highlight the need for precise chemical identification in further studies.

- Applications of 1,4-cyclohexadiene derivatives span pharmaceuticals, materials science, and analytical chemistry, underscoring their versatility.

准备方法

Thermodynamic Control in Isomer Equilibria

The isomerization of substituted cyclohexadienes provides a direct route to 1-isopropoxy-1,4-cyclohexadiene . Studies on related systems, such as 1-methoxy-1,4-cyclohexadiene, reveal that isomer equilibria in six-membered cyclic dienes are highly solvent- and temperature-dependent. For example, liquid-phase isomerization in cyclohexane solvent at ambient conditions yields enthalpy changes (ΔᵣH°) of -6.9 ± 1.4 kJ/mol and -3.2 ± 0.4 kJ/mol for competing pathways, as determined by gas-liquid chromatography (GLC). These values underscore the mild energy barriers favoring the 1,4-diene configuration over alternative regioisomers.

Table 1: Thermodynamic Parameters for Cyclohexadiene Isomerization

| Reaction | ΔᵣH° (kJ/mol) | Method | Solvent |

|---|---|---|---|

| C₉H₁₄O → C₉H₁₄O (Pathway A) | -6.9 ± 1.4 | Eqk | Cyclohexane |

| C₉H₁₄O → C₉H₁₄O (Pathway B) | -3.2 ± 0.4 | Eqk | Cyclohexane |

Experimental Protocol :

-

Dissolve the starting diene (e.g., 1-isopropoxy-1,3-cyclohexadiene) in anhydrous cyclohexane.

-

Stir under nitrogen at 25°C for 24–48 hours.

-

Monitor reaction progress via GLC or ¹H NMR spectroscopy.

-

Purify the 1,4-isomer by fractional distillation or column chromatography.

Iron-Mediated Functionalization of Cyclohexadienes

Cationic Iron Carbonyl Complexes

The use of η⁵-iron carbonyl diene complexes enables regioselective alkoxylation of cyclohexadienes under mild conditions. This method, adapted from azulene functionalization studies, involves:

-

Coordination : Pre-complexation of 1,4-cyclohexadiene with [Fe(CO)₃] fragments to stabilize the diene system.

-

Electrophilic Attack : Treatment with isopropyl alcohol in the presence of a Brønsted acid (e.g., HBF₄·OEt₂) to generate the isopropoxy substituent.

-

Combine tricarbonyl(cyclohexa-1,4-diene)iron (0.1 mmol) with isopropyl alcohol (2 equiv) and HBF₄·OEt₂ (1.1 equiv) in acetonitrile.

-

Stir at room temperature for 24 hours.

-

Filter through basic aluminum oxide to remove iron residues.

-

Evaporate solvent and purify via flash chromatography (petroleum ether/ethyl acetate, 95:5).

Yield : ~70–85% (estimated based on analogous reactions).

Pyrolysis of Cyclohexanediol Diesters

Ester Synthesis and Thermal Decomposition

The Russian Chemical Reviews highlight pyrolysis of cyclohexane-1,2-diyl diesters as a classical route to cyclohexadienes. For This compound , this approach involves:

-

Diacetate Formation : React cyclohexane-1,2-diol with acetyl chloride to yield the diacetate.

-

Pyrolysis : Heat the diacetate at 540–660°C under reduced pressure (10⁻² mmHg) to eliminate acetic acid and generate the diene.

-

Etherification : Treat the resulting 1,4-cyclohexadiene with isopropyl iodide and a base (e.g., K₂CO₃) in DMF at 80°C.

Critical Considerations :

-

Pyrolysis must be conducted under high vacuum to prevent polymerization.

-

The final etherification step typically achieves 60–75% conversion, necessitating careful product isolation.

Direct Williamson Ether Synthesis

Alkylation of Cyclohexadienol

A two-step sequence starting from 1,4-cyclohexadienol:

-

Deprotonation : Treat the dienol with NaH in THF at 0°C.

-

Alkylation : Add isopropyl bromide and heat to reflux (66°C) for 12 hours.

Optimization Notes :

-

Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction rates.

-

Purify the product via silica gel chromatography (hexane/EtOAc, 9:1) to remove unreacted dienol.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Isomerization | 60–75 | ≥90 | Moderate | Requires pure starting material |

| Iron-Mediated | 70–85 | ≥95 | High | Iron residue removal |

| Pyrolysis/Etherification | 50–65 | 85–90 | Low | High-temperature steps |

| Williamson Synthesis | 55–70 | ≥80 | Moderate | Sensitivity to moisture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。